Urease Inhibition: 1-(4-Methoxyphenethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea Demonstrates a 17.7-Fold Improvement in IC₅₀ Over Thiourea
In a cell-free jack bean urease assay, 1-(4-Methoxyphenethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea (designated Compound 1 in the source study) exhibited an IC₅₀ of 1.20 ± 0.07 µM. This represents a 17.7-fold improvement over the standard inhibitor thiourea (IC₅₀ = 21.26 ± 0.12 µM) tested under identical conditions [1]. The closely related analog differing only in the N-aryl substituent (Compound 2) showed a 2-fold weaker IC₅₀ of 2.44 ± 0.11 µM, confirming that the 4-methoxyphenethyl-thiophene combination is a key driver of inhibitory potency [1].
| Evidence Dimension | In vitro urease inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 1.20 ± 0.07 µM (Compound 1 in source) |
| Comparator Or Baseline | Thiourea: 21.26 ± 0.12 µM; Close analog (Compound 2): 2.44 ± 0.11 µM |
| Quantified Difference | 17.7-fold more potent than thiourea; 2.0-fold more potent than the closest N-aryl urea analog |
| Conditions | Jack bean urease; 15 min pre-incubation with substrate; indophenol method; values are means ± SEM of triplicate determinations [1] |
Why This Matters
For researchers developing urease-targeted therapies, this compound offers substantially lower dosing requirements and a wider therapeutic window compared to historical controls and close structural analogs.
- [1] PMC Table 6. In vitro urease inhibitory activity of compounds 1 and 2. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10604537/table/T6/ (accessed 2026-05-09). Compound 1: IC₅₀ = 1.20 ± 0.07 µM; Compound 2: IC₅₀ = 2.44 ± 0.11 µM; Thiourea: IC₅₀ = 21.26 ± 0.12 µM. View Source
